N-[4-(dimethylamino)benzyl]-2-(2-methylphenoxy)-N-(pyridin-2-yl)acetamide
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Overview
Description
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(2-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound with a unique structure that includes a dimethylamino group, a phenyl ring, a methoxy group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(2-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with 2-(2-methoxyphenoxy)acetic acid in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(2-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group or the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(2-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(2-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy and pyridine rings can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(3-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE
- N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(4-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE
- N-{[4-(AMINOSULFONYL)PHENYL]METHYL}-2-(2-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE
Uniqueness
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(2-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylamino group enhances its solubility and reactivity, while the methoxy and pyridine rings contribute to its stability and ability to interact with various molecular targets.
Properties
Molecular Formula |
C23H25N3O2 |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-2-(2-methylphenoxy)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C23H25N3O2/c1-18-8-4-5-9-21(18)28-17-23(27)26(22-10-6-7-15-24-22)16-19-11-13-20(14-12-19)25(2)3/h4-15H,16-17H2,1-3H3 |
InChI Key |
XQYRAXFKLCDSAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N(CC2=CC=C(C=C2)N(C)C)C3=CC=CC=N3 |
Origin of Product |
United States |
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